molecular formula C13H12N4O2S B2684973 2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415561-89-4

2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2684973
CAS No.: 2415561-89-4
M. Wt: 288.33
InChI Key: UFMUUUFKIRDGDP-UHFFFAOYSA-N
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Description

2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and octahydropyrrolo[3,4-c]pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate pyrrole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Properties

IUPAC Name

2-methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-16-12(18)8-4-17(5-9(8)13(16)19)10-7-2-3-20-11(7)15-6-14-10/h2-3,6,8-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMUUUFKIRDGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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